molecular formula C19H16N2O B293273 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone

1-allyl-4,6-diphenyl-2(1H)-pyrimidinone

Katalognummer B293273
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: GJNFZFHPHWCEGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, also known as ADP or allopurinol, is a chemical compound that has been widely used in scientific research for its unique properties. It was first discovered in 1956 and has since been studied extensively for its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the inhibition of xanthine oxidase, an enzyme that is involved in the production of uric acid. By blocking the activity of this enzyme, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone reduces the levels of uric acid in the blood, which can help to prevent the development of gout, kidney stones, and other conditions that are caused by high levels of uric acid.
Biochemical and Physiological Effects
1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects, including the reduction of uric acid levels, the inhibition of xanthine oxidase activity, and the protection of neurons from oxidative stress. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has also been shown to have antioxidant properties, which can help to reduce the damage caused by free radicals in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is its well-established mechanism of action and safety profile. 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in clinical settings for decades and has been shown to be safe and effective in reducing uric acid levels and preventing gout and other conditions. However, one limitation of using 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone in lab experiments is that it may not be suitable for all types of research, as its effects are primarily focused on the inhibition of xanthine oxidase and the reduction of uric acid levels.

Zukünftige Richtungen

There are many potential future directions for research on 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, including its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. One area of research that is currently being explored is the development of new 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone analogs that may have improved efficacy and safety profiles compared to the original compound. Another area of research is the identification of new targets for 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone, which may help to expand its potential applications in various fields. Overall, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone is a promising compound with many potential applications in scientific research, and its continued study is likely to yield many new insights and discoveries in the years to come.

Synthesemethoden

The synthesis of 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone involves the reaction of 4,6-dichloropyrimidine with potassium hydroxide and allylamine, followed by the addition of phenylhydrazine and sodium ethoxide. The resulting compound is then treated with acetic anhydride and heated to form 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone.

Wissenschaftliche Forschungsanwendungen

1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been used in various scientific research applications, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by blocking the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species. In neuroprotection, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, 1-allyl-4,6-diphenyl-2(1H)-pyrimidinone has been shown to reduce the risk of heart attacks and strokes by lowering the levels of uric acid in the blood, which is a major risk factor for these conditions.

Eigenschaften

Molekularformel

C19H16N2O

Molekulargewicht

288.3 g/mol

IUPAC-Name

4,6-diphenyl-1-prop-2-enylpyrimidin-2-one

InChI

InChI=1S/C19H16N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h2-12,14H,1,13H2

InChI-Schlüssel

GJNFZFHPHWCEGN-UHFFFAOYSA-N

SMILES

C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

C=CCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.